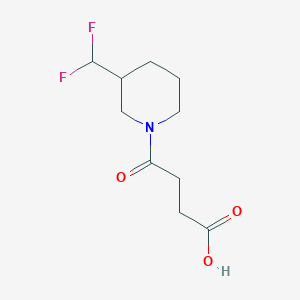
4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H15F2NO3 and its molecular weight is 235.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds like “4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid” often target specific proteins or enzymes in the body due to their unique structural features. The piperidine ring, for instance, is a common feature in many pharmaceuticals and is known to interact with a variety of biological targets .
Actividad Biológica
4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- IUPAC Name : this compound
- CAS Number : 2098124-27-5
- Molecular Formula : C9H12F2N2O3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic processes. For instance, it has been shown to inhibit arginase activity, which is crucial in the urea cycle and may have implications in cancer metabolism .
2. Anticancer Properties
In vitro studies have demonstrated that derivatives of piperidine compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
3. Neuroprotective Effects
Some studies suggest that piperidine derivatives possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts.
Case Studies
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, with a moderate half-life suitable for therapeutic applications. However, further studies are necessary to fully elucidate its pharmacokinetic profile.
Toxicity Profile
Preliminary toxicity assessments suggest that while the compound shows promise for therapeutic use, careful evaluation is needed to determine its safety margins and potential side effects.
Propiedades
IUPAC Name |
4-[3-(difluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c11-10(12)7-2-1-5-13(6-7)8(14)3-4-9(15)16/h7,10H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBHJAZBIDDUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















